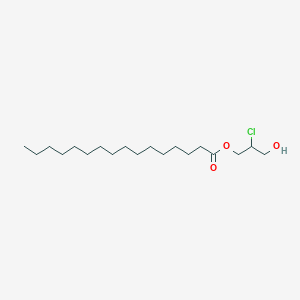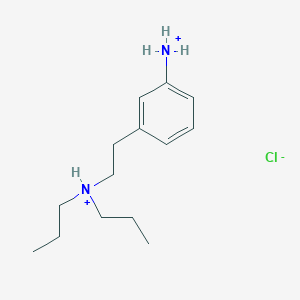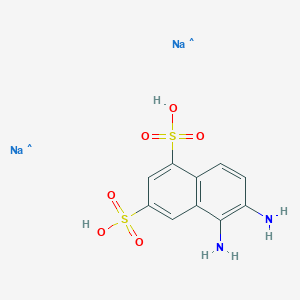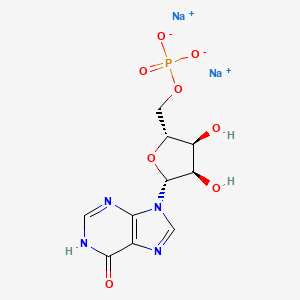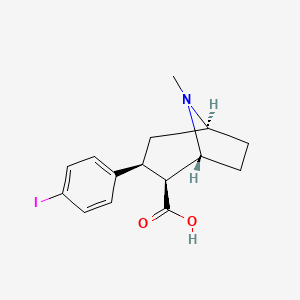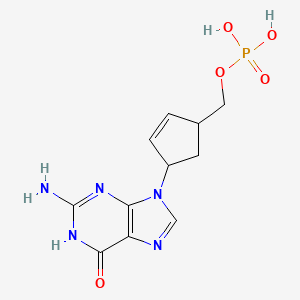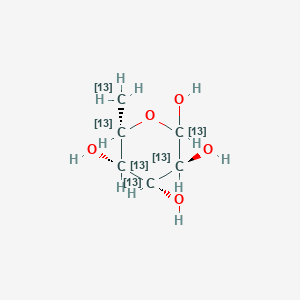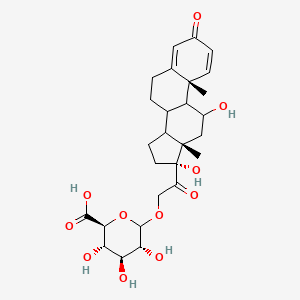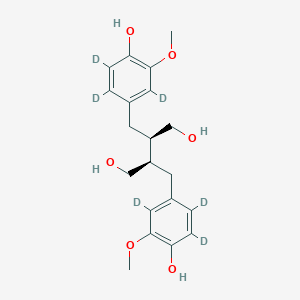
rac Secoisolariciresinol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac Secoisolariciresinol-d6, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₀D₆O₆ and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biotransformation and Production
- Biological Production : A significant advancement in the field is the identification of bacterial strains capable of producing secoisolariciresinol through the biotransformation of precursors found in defatted flaxseeds. Klebsiella sp. strain S1, isolated from the human intestinal flora, has been characterized for this ability, highlighting a novel method for producing this lignan without the need for chemical synthesis, offering potential therapeutic value for various diseases, including cancer (Yu-Jie Zhou et al., 2017).
Biosynthesis Pathways
- Enzymatic Conversion : Research has elucidated the enzymatic pathways involved in the conversion of secoisolariciresinol to other biologically active lignans. For example, the purification, cloning, and functional expression of secoisolariciresinol dehydrogenase have been documented, which plays a critical role in the conversion of secoisolariciresinol into matairesinol in plants, providing a foundation for further understanding the biosynthetic pathway of these lignans (Z. Xia et al., 2001).
Health Benefits and Disease Prevention
- Antioxidant and Radioprotective Properties : Novel synthetic secoisolariciresinol diglucosides have demonstrated strong antioxidant and free radical scavenging properties, alongside DNA-radioprotective properties, suggesting their potential in radioprotection and cancer therapy (O. Mishra et al., 2014).
- Anticancer Activity : Secoisolariciresinol diglucoside has shown promise in inducing pyroptosis, a form of programmed cell death, in colorectal cancer cells, suggesting its potential as a therapeutic agent against cancer (Tuo Chen et al., 2022).
Mecanismo De Acción
Target of Action
Rac Secoisolariciresinol-d6 is a labeled lignan (phenylpropanoid) with significant estrogenic activity . This suggests that its primary targets are likely to be estrogen receptors, which play a crucial role in numerous biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior.
Biochemical Pathways
This includes pathways related to cell growth, differentiation, and reproduction
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its estrogenic activity. It may influence cell growth and differentiation, potentially having impacts on various tissues throughout the body. The specific effects are likely to be context-dependent and may vary based on factors such as the specific tissue and the presence of other signaling molecules .
Análisis Bioquímico
Biochemical Properties
“rac Secoisolariciresinol-d6” interacts with various enzymes, proteins, and other biomolecules. It is known to undergo biotransformation by gut microbiota into enterolignans, which might exhibit more potent bioactivities than the precursor lignans . The compound is involved in phase I reactions of demethylation, dehydroxylation, deglycosylation, arabinosylation, and glycosylation, and phase II reactions of glucuronidation and sulfation .
Cellular Effects
“this compound” has been shown to have effects on various types of cells and cellular processes. It has been found to diminish leukocyte adhesion to and migration across the blood-brain barrier (BBB) in vivo, and prevent enhanced BBB permeability during systemic inflammatory response . It also has potential osteogenic effects .
Molecular Mechanism
Known protective mechanisms include direct free radical scavenging activity . It also directly inhibits BBB interactions with inflammatory cells and reduces the inflammatory state of leukocytes .
Temporal Effects in Laboratory Settings
It is known that the compound is involved in various metabolic reactions, suggesting that its effects may change over time due to these reactions .
Metabolic Pathways
“this compound” is involved in various metabolic pathways. It undergoes biotransformation by gut microbiota into enterolignans . The metabolic reactions include phase I reactions of demethylation, dehydroxylation, deglycosylation, arabinosylation, and glycosylation, and phase II reactions of glucuronidation and sulfation .
Propiedades
IUPAC Name |
(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1/i3D,4D,5D,6D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUETUDUXMCLALY-CDXZYTGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C[C@@H](CO)[C@@H](CC2=C(C(=C(C(=C2[2H])[2H])O)OC)[2H])CO)[2H])OC)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

